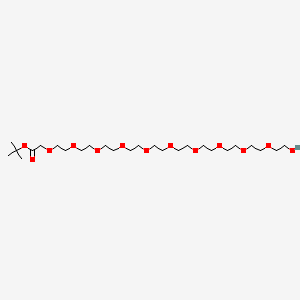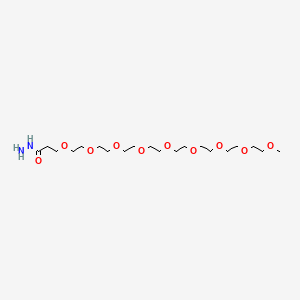
Fmoc-NH-PEG25-CH2CH2COOH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fmoc-NH-PEG25-CH2CH2COOH: is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is characterized by its fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used in solid-phase peptide synthesis. The compound’s structure includes a long PEG chain, which enhances its solubility and flexibility, making it an ideal linker for various biochemical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-NH-PEG25-CH2CH2COOH typically involves the following steps:
Fmoc Protection: The amine group is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIPEA).
PEGylation: The protected amine is then reacted with a PEG chain, which is often activated with a suitable leaving group like tosyl or mesyl.
Carboxylation: The terminal hydroxyl group of the PEG chain is converted to a carboxylic acid using reagents like succinic anhydride
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fmoc Protection: Large quantities of amine are protected using Fmoc-Cl and DIPEA.
PEGylation in Bulk: The protected amine is reacted with PEG chains in large reactors.
Carboxylation: The terminal hydroxyl groups are converted to carboxylic acids using succinic anhydride in large-scale reactors
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further substitution reactions.
Coupling Reactions: The carboxylic acid group can form amide bonds with amines in the presence of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS)
Common Reagents and Conditions:
Fmoc Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Amide Bond Formation: DCC and NHS in dichloromethane (DCM) or DMF
Major Products:
Fmoc Deprotection: Yields the free amine.
Amide Bond Formation: Yields amide-linked products
Wissenschaftliche Forschungsanwendungen
Chemistry:
Peptide Synthesis: Used as a linker in solid-phase peptide synthesis.
PROTAC Synthesis: Facilitates the creation of bifunctional molecules for targeted protein degradation
Biology:
Medicine:
Industry:
Wirkmechanismus
Mechanism: Fmoc-NH-PEG25-CH2CH2COOH acts as a linker in PROTACs, which are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein. This recruitment leads to the ubiquitination and subsequent proteasomal degradation of the target protein .
Molecular Targets and Pathways:
E3 Ubiquitin Ligase: The linker facilitates the binding of the E3 ligase to the target protein.
Ubiquitin-Proteasome System: The target protein is ubiquitinated and degraded by the proteasome
Vergleich Mit ähnlichen Verbindungen
Fmoc-NH-PEG5-CH2CH2COOH: A shorter PEG chain variant used for similar applications.
Fmoc-NH-PEG2-CH2COOH: Another variant with an even shorter PEG chain.
Uniqueness: Fmoc-NH-PEG25-CH2CH2COOH is unique due to its long PEG chain, which provides enhanced solubility and flexibility compared to shorter PEG linkers. This makes it particularly useful in applications requiring long-distance interactions between molecules .
Eigenschaften
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C68H117NO29/c70-67(71)9-11-73-13-15-75-17-19-77-21-23-79-25-27-81-29-31-83-33-35-85-37-39-87-41-43-89-45-47-91-49-51-93-53-55-95-57-59-97-60-58-96-56-54-94-52-50-92-48-46-90-44-42-88-40-38-86-36-34-84-32-30-82-28-26-80-24-22-78-20-18-76-16-14-74-12-10-69-68(72)98-61-66-64-7-3-1-5-62(64)63-6-2-4-8-65(63)66/h1-8,66H,9-61H2,(H,69,72)(H,70,71) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIGAYSIQSNSRMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C68H117NO29 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1412.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














